(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate is a chiral compound with a unique structure that includes a four-membered azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate typically involves the formation of the azetidinone ring followed by the introduction of the tert-butyl and acetate groups. One common method involves the cyclization of a suitable β-lactam precursor under acidic or basic conditions. The tert-butyl group can be introduced via tert-butylation reactions using tert-butyl chloride and a base such as sodium hydride. The acetate group is often introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the acetate moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, alcohols, acetic anhydride, acetyl chloride
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the acetate group is replaced by other functional groups .
Scientific Research Applications
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate: This compound shares a similar tert-butyl group and chiral centers but differs in its functional groups and overall structure.
tert-Butyl [ (2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate: Another similar compound with different functional groups and applications.
Uniqueness
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate is unique due to its specific azetidinone ring structure and the presence of both tert-butyl and acetate groups. This combination of features makes it a versatile compound in synthetic chemistry and a potential candidate for various biological applications .
Properties
CAS No. |
650625-21-1 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
[(2S,3R)-2-tert-butyl-4-oxoazetidin-3-yl] acetate |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-6-7(9(2,3)4)10-8(6)12/h6-7H,1-4H3,(H,10,12)/t6-,7-/m1/s1 |
InChI Key |
POIBROBCVZRHMY-RNFRBKRXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](NC1=O)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C(NC1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.